Rac-3-(4-aminophenyl)deschloroepibatidine trihydrochloride
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Overview
Description
rac-3-(4-aminophenyl)deschloroepibatidine trihydrochloride: is a synthetic compound that belongs to the class of deschloroepibatidine analogs. It is known for its binding properties to nicotinic acetylcholine receptors (nAChRs), which are involved in various neurological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-3-(4-aminophenyl)deschloroepibatidine trihydrochloride involves multiple steps. The starting material is typically a substituted phenyl compound, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as in laboratory settings, with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
Types of Reactions: rac-3-(4-aminophenyl)deschloroepibatidine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the phenyl ring.
Reduction: Used to convert nitro groups to amino groups.
Substitution: Commonly involves halogenation or alkylation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogenating agents (e.g., chlorine or bromine) or alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, which can further undergo cyclization to form the final compound .
Scientific Research Applications
rac-3-(4-aminophenyl)deschloroepibatidine trihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in binding studies to understand receptor interactions.
Biology: Investigated for its effects on nicotinic acetylcholine receptors in neuronal cells.
Industry: Utilized in the development of new pharmacological agents targeting nAChRs.
Mechanism of Action
The compound exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This binding modulates the receptor’s activity, influencing neurotransmitter release and neuronal signaling pathways. The exact molecular targets and pathways involved include the modulation of calcium ion channels and downstream signaling cascades .
Comparison with Similar Compounds
Epibatidine: A potent nAChR agonist with high affinity for the same receptor subtype.
Deschloroepibatidine: A closely related analog with similar binding properties but differing in potency and selectivity.
Varenicline: A partial agonist at α4β2 nAChRs, used clinically for smoking cessation
Uniqueness: rac-3-(4-aminophenyl)deschloroepibatidine trihydrochloride is unique due to its specific binding affinity and functional activity at nAChRs. Unlike some of its analogs, it exhibits distinct pharmacological properties that make it a valuable tool in receptor studies and potential therapeutic applications .
Properties
Molecular Formula |
C17H19N3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
4-[5-(7-azabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]aniline |
InChI |
InChI=1S/C17H19N3/c18-14-3-1-11(2-4-14)12-7-13(10-19-9-12)16-8-15-5-6-17(16)20-15/h1-4,7,9-10,15-17,20H,5-6,8,18H2 |
InChI Key |
KEUJFPCKMLEDQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=CC(=C3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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